

O-Arachidonoyl Glycidol: An In-depth Technical Guide to its Enzyme Inhibition Profile

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Compound of Interest

Compound Name: *O-Arachidonoyl glycidol*

Cat. No.: *B113495*

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Introduction

O-Arachidonoyl glycidol is a synthetic analog of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG). As an important signaling molecule in the endocannabinoid system (ECS), 2-AG's physiological effects are tightly regulated by its synthesis and degradation. The primary enzymes responsible for 2-AG hydrolysis are monoacylglycerol lipase (MAGL), and to a lesser extent, α/β -hydrolase domain-containing 6 (ABHD6) and 12 (ABHD12). Fatty acid amide hydrolase (FAAH), the principal enzyme for anandamide degradation, can also hydrolyze 2-AG. **O-Arachidonoyl glycidol** has been investigated as a tool to probe the function of these enzymes and as a potential therapeutic agent itself. This technical guide provides a comprehensive overview of the enzyme inhibition profile of **O-Arachidonoyl glycidol**, including quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Enzyme Inhibition Profile of O-Arachidonoyl Glycidol

O-Arachidonoyl glycidol has been demonstrated to be an inhibitor of both MAGL and FAAH. The following table summarizes the available quantitative data on its inhibitory potency.

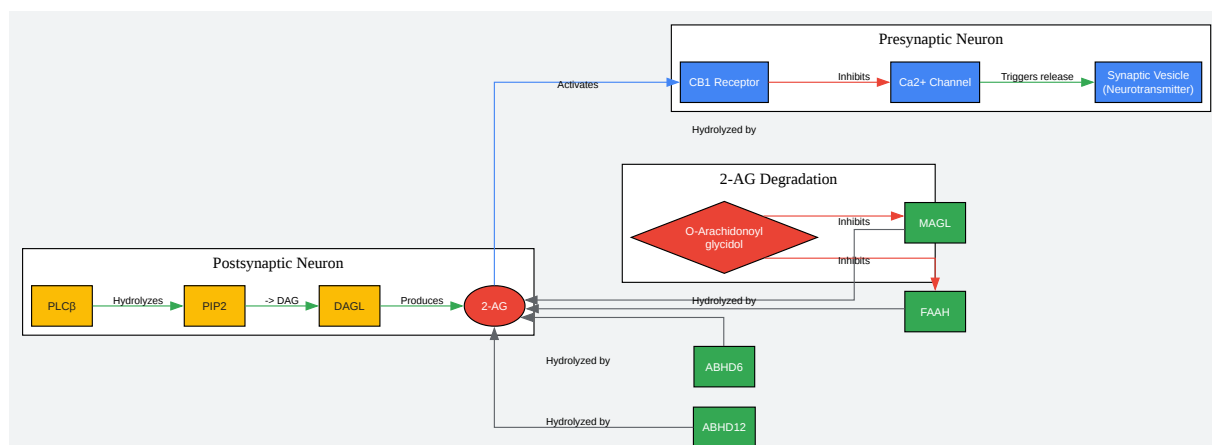
Enzyme Target	Assay System	Substrate	IC50 Value (μM)
Monoacylglycerol Lipase (MAGL)	Cytosolic fraction of rat cerebella	2-Oleoyl glycerol	4.5
Monoacylglycerol Lipase (MAGL)	Membrane fraction of rat cerebella	2-Oleoyl glycerol	19
Fatty Acid Amide Hydrolase (FAAH)	Membrane fraction of rat cerebella	Arachidonoyl ethanolamide (Anandamide)	12

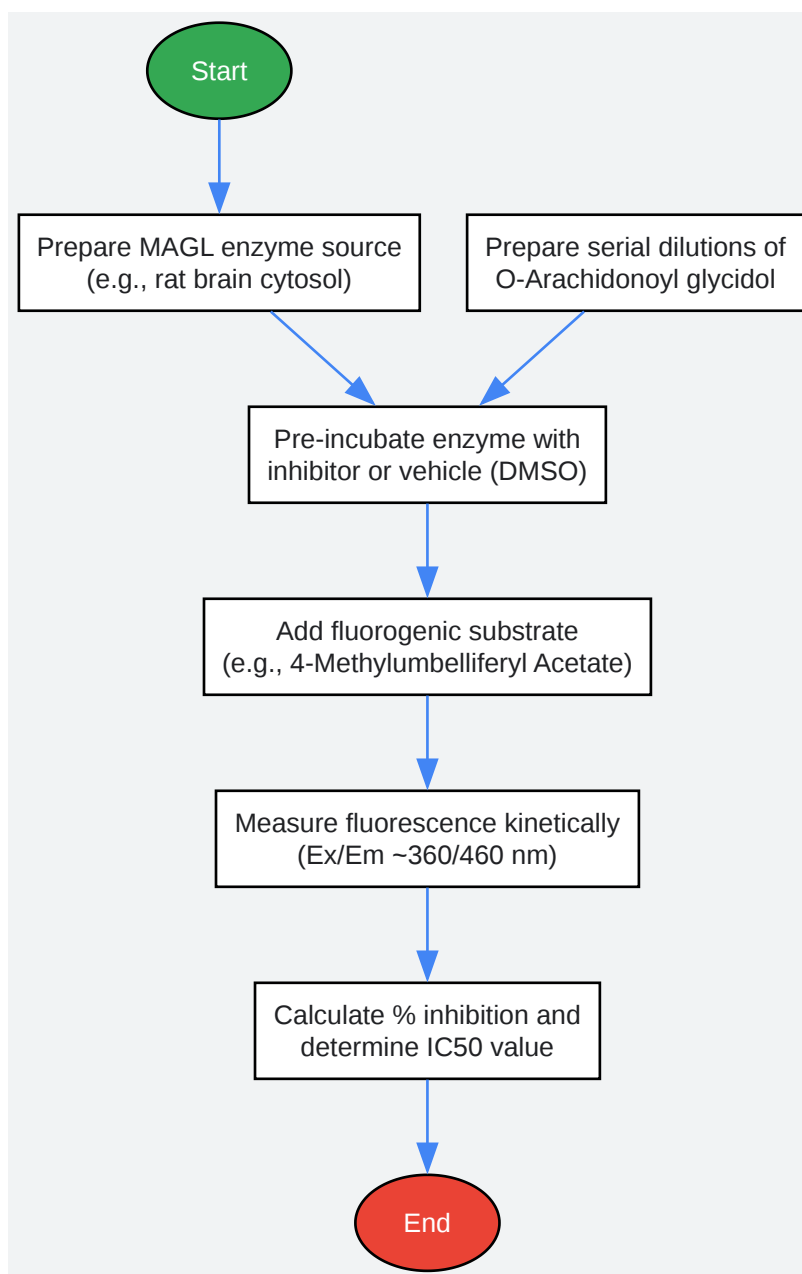
Data compiled from available literature.[\[1\]](#)

Currently, specific inhibitory data (IC50 or Ki values) for **O-Arachidonoyl glycidol** against ABHD6 and ABHD12 is not readily available in the public domain literature. Further research is required to fully characterize the selectivity profile of this compound against these other 2-AG hydrolyzing enzymes.

Signaling Pathways

The enzymes inhibited by **O-Arachidonoyl glycidol** are key regulators of the endocannabinoid signaling pathway. By preventing the breakdown of 2-AG, **O-Arachidonoyl glycidol** can potentiate the activation of cannabinoid receptors CB1 and CB2, leading to various downstream cellular effects.





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References

- 1. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
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